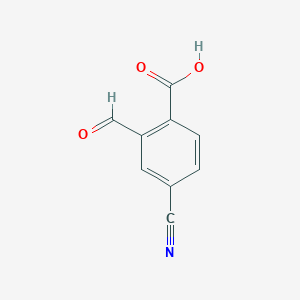![molecular formula C19H19N5OS B2827218 2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 905669-47-8](/img/structure/B2827218.png)
2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone” is a complex organic compound that contains several functional groups, including an imidazole ring, a pyridazine ring, and a pyrrolidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Imidazole, for instance, is a five-membered ring with two nitrogen atoms . Pyrrolidine is a saturated five-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole rings, for example, are known to participate in a variety of reactions due to their amphoteric nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
科学的研究の応用
Hemodynamic and Cyclic AMP-Phosphodiesterase Inhibitory Activities
A novel series of analogues, including compounds related to 2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone, were synthesized to explore their hemodynamic activity and cyclic AMP-phosphodiesterase inhibitory activity. These compounds have shown potential in the treatment of congestive heart failure due to their potent inotropic/vasodilator activity and enhanced platelet aggregation inhibitory potency (Sircar et al., 1989).
Anti-Asthmatic Activities
Novel (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, structurally related to the queried compound, were evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among them, certain compounds showed excellent anti-asthmatic activity and long duration of action, indicating their potential as therapeutic agents for asthma (Kuwahara et al., 1996).
Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acids
Research focused on the efficient synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids, a category to which the queried compound belongs, demonstrates the continuous effort in exploring novel synthetic routes for such compounds. These synthetic advancements are crucial for further biological and pharmacological studies (Tverdiy et al., 2016).
Synthesis of Novel Disubstituted Pyrazolo[1,5-a]pyrimidines and Imidazo[1,2-a]pyrimidines
Research in synthesizing novel disubstituted pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines, which are structurally related to the queried compound, highlights the ongoing interest in developing new heterocyclic compounds. These compounds could potentially have diverse applications, including therapeutic uses (Li et al., 2012).
Anticancer and Antimicrobial Activities of Imidazo[1,5-a]pyridine Derivatives
The synthesis and molecular docking studies of imidazo[1,5-a]pyridine derivatives, closely related to the queried compound, show significant anticancer and antimicrobial activities. Such findings are crucial for developing new therapeutic agents (Katariya et al., 2021).
Tubulin Polymerization Inhibition by Imidazo[1,2-a]pyridine Derivatives
Certain imidazo[1,2-a]pyridine derivatives, structurally related to the queried compound, have been found to inhibit tubulin polymerization and demonstrate considerable cytotoxicity against various human cancer cell lines. This indicates their potential as anticancer agents (Mullagiri et al., 2018).
Photochromic Systems Involving Imidazo[1,2-a]pyridine Rings
Research on diarylethene derivatives with imidazo[1,2-a]pyridine rings, closely related to the queried compound, explores their photochromic properties. Such studies are vital for applications in material sciences and photonics (Nakayama et al., 1991).
作用機序
将来の方向性
特性
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(23-10-1-2-11-23)13-26-18-8-7-17(21-22-18)15-3-5-16(6-4-15)24-12-9-20-14-24/h3-9,12,14H,1-2,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWARVZWYHTBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2827137.png)

![N-[3-(1-aminoethyl)phenyl]benzamide](/img/structure/B2827139.png)



![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2827148.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)
![N-(3,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2827151.png)
![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827158.png)
